N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)11-6-10-8(3)12-13(5)9(10)4/h7,11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVMPXILWDRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654291 | |
| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-69-3 | |
| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
- Starting materials: 1,3,5-trimethylpyrazole-4-carboxaldehyde (or equivalent aldehyde derivative) and propan-2-amine.
Procedure:
The aldehyde intermediate reacts with propan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions. This reductive amination forms the secondary amine linkage.-
- Solvent: Typically dichloromethane, methanol, or ethanol.
- Temperature: Ambient to slightly elevated (room temperature to 40°C).
- Time: Several hours to overnight to ensure complete conversion.
-
- High selectivity for secondary amine formation.
- Mild conditions preserving the pyrazole ring integrity.
- Good to excellent yields (typically 60–90%).
Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole functionalization | Halogenation or chloromethylation of pyrazole | Variable | Introduces reactive site at 4-position |
| 2 | Reductive amination | Aldehyde + propan-2-amine + NaBH(OAc)3 | 60–90 | Mild, selective, preferred method |
| 3 | Nucleophilic substitution | 4-(chloromethyl)pyrazole + propan-2-amine + base | 40–80 | Requires careful control to avoid side products |
Research Findings and Optimization
- Reductive amination is widely favored due to its mildness and higher selectivity, minimizing side products and preserving sensitive functional groups.
- The choice of reducing agent and solvent significantly affects yield and purity.
- Alkylation methods require careful stoichiometric control to prevent multiple alkylations.
- Microwave-assisted synthesis and palladium-catalyzed coupling have been explored for related pyrazole derivatives but are less common for this specific compound.
- Protecting groups are generally unnecessary due to the stability of the pyrazole ring under reductive amination conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-yl derivatives.
Scientific Research Applications
Chemistry
N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structural features enable the formation of various derivatives that may exhibit distinct chemical properties and reactivities .
Biology
The compound has been investigated for its potential biological activities:
- Ligand Binding: It is being explored as a ligand in biochemical assays and enzyme inhibition studies due to its ability to interact with specific molecular targets .
Table 1: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes | |
| Antimicrobial | Activity against bacterial strains | |
| Analgesic Effects | Explored for pain relief properties |
Medicine
Research indicates that this compound may possess anti-inflammatory and analgesic effects. Preliminary studies have shown promise in its application for pain management and inflammation reduction .
Antimicrobial Properties:
Recent investigations have highlighted the compound's antimicrobial properties. In vitro tests against various bacterial strains have demonstrated significant inhibition:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results suggest its potential as an antibacterial agent.
Industry
In industrial applications, this compound is utilized in the development of new materials and catalysts for chemical processes. Its unique structure allows it to serve as a precursor for various functionalized compounds that can be applied in different industrial settings .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that further exploration into its mechanism of action could yield valuable insights for pharmaceutical applications .
Case Study 2: Enzyme Inhibition
In another research effort, the compound was tested for its ability to inhibit a specific enzyme involved in inflammatory pathways. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs. Further studies are necessary to elucidate its binding interactions at the molecular level .
Mechanism of Action
The mechanism of action of N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyrazole ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The pyrazole ring’s substitution pattern critically influences electronic and steric properties. Below is a comparative analysis of key analogs:
Key Observations :
- Ethyl vs.
- Aromatic vs.
- Linear vs.
Stereochemical and Optical Activity
While the target compound lacks explicit stereochemical data, structurally related chiral amines (e.g., (−)-(S)-N-((3,5-diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine ) demonstrate significant optical activity ([α]²⁵₅₈₉ = −201.3° in CHCl₃), highlighting the role of stereochemistry in applications like asymmetric catalysis . In contrast, the symmetric 1,3,5-trimethylpyrazole core of the target compound likely precludes chirality, limiting its use in enantioselective processes.
Biological Activity
N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine, with the CAS number 880361-69-3, is a compound characterized by its unique pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to synthesize existing research findings regarding its biological activity, including detailed data tables and case studies.
The molecular formula of this compound is C10H19N3, with a molecular weight of 181.28 g/mol. The compound features a propan-2-amine backbone substituted with a trimethylpyrazole moiety. Its structural characteristics suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| CAS Number | 880361-69-3 |
| Purity | ≥95% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have shown promising results.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. A study compared its efficacy to that of standard antifungal agents.
Table 2: Antifungal Activity Comparison
| Fungal Strain | N-(Pyrazolyl) Amine (mm) | Control (Cycloheximide) (mm) |
|---|---|---|
| Candida albicans | 18 | 20 |
| Aspergillus niger | 16 | 19 |
These results indicate that the compound exhibits competitive antifungal activity against common pathogens.
The biological activity of this compound is believed to be linked to its ability to interact with microbial cell membranes and disrupt cellular processes. The pyrazole ring enhances lipophilicity, allowing better penetration through lipid bilayers.
Case Studies and Research Findings
A recent study published in MDPI explored the synthesis and bioactivity of pyrazole derivatives, including this compound. The research indicated that the compound exhibited lower genotoxicity compared to other tested compounds while maintaining effective antimicrobial properties .
Another investigation focused on the structure–activity relationship (SAR) of similar pyrazole derivatives. The findings suggested that modifications in the alkyl substituents could enhance biological potency while reducing toxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine?
- Methodological Answer : A common approach involves coupling reactions between 1,3,5-trimethylpyrazole derivatives and propan-2-amine precursors. For example:
- Use copper-catalyzed cross-coupling (e.g., with CuBr) in polar aprotic solvents (e.g., DMSO) under mild heating (35–60°C) .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields the final compound .
- Key intermediates like 1,3,5-trimethylpyrazole-4-carbaldehyde can be reductively aminated with isopropylamine using sodium triacetoxyborohydride in acetic acid .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- 1H/13C NMR : Confirm methyl groups (δ ~2.1–2.5 ppm for pyrazole-CH3) and the isopropylamine moiety (δ ~1.0–1.2 ppm for CH(CH3)2). Pyrazole ring protons appear as singlets due to symmetry .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 209.18) .
- IR : Look for N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Store in airtight containers under inert gas (N2/Ar) to prevent oxidation.
- Follow waste disposal guidelines for amines (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SHELX suite) provides precise bond angles and torsional conformations. For example, pyrazole ring planarity and methyl group orientations can be validated .
- Compare experimental data (e.g., C–C bond lengths) with DFT-optimized geometries to identify steric or electronic distortions .
Q. What strategies optimize ligand selectivity in pyrazole-amine derivatives for receptor-binding studies?
- Methodological Answer :
- Introduce substituents (e.g., halogen, sulfonyl) at the pyrazole 4-position to modulate steric bulk and hydrogen-bonding capacity .
- Use SAR studies: Test derivatives in competitive binding assays (e.g., 5-HT receptor panels) to correlate substituent effects with IC50 values .
- Computational docking (e.g., AutoDock Vina) predicts binding modes and identifies key interactions (e.g., π-stacking with aromatic residues) .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
- Orthogonal Assays : Validate activity with complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What role does this compound play in material science applications?
- Methodological Answer :
- Coordination Chemistry : Act as a ligand for transition metals (e.g., Cu, Pd) to synthesize catalysts for cross-coupling reactions .
- Polymer Science : Incorporate into monomeric units to create thermally stable polyamides or conductive polymers (e.g., via electropolymerization) .
Data Contradiction Analysis
| Reported Issue | Possible Resolution | References |
|---|---|---|
| Variable catalytic efficiency | Optimize metal-ligand stoichiometry and solvent polarity (e.g., DMF vs. THF) | |
| Discrepant IC50 values | Validate purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
